8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione
Description
BenchChem offers high-quality 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihyd ro-4-imidazolino[1,2-h]purine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
896293-51-9 |
|---|---|
Molecular Formula |
C26H25N5O3 |
Molecular Weight |
455.518 |
IUPAC Name |
6-(3,5-dimethylphenyl)-4-methyl-2-(3-oxobutan-2-yl)-7-phenylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C26H25N5O3/c1-15-11-16(2)13-20(12-15)31-21(19-9-7-6-8-10-19)14-29-22-23(27-25(29)31)28(5)26(34)30(24(22)33)17(3)18(4)32/h6-14,17H,1-5H3 |
InChI Key |
MLEFSPQJKKODII-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C(C)C(=O)C)C5=CC=CC=C5)C |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione is a complex organic molecule belonging to the purine family. Its unique structure includes a fused imidazolino and purine core, which contributes to its diverse biological activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula for this compound is with a molecular weight of approximately 441.5 g/mol. The structure features multiple aromatic rings and functional groups that influence its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C25H23N5O3 |
| Molecular Weight | 441.5 g/mol |
| IUPAC Name | 8-(3,5-Dimethylphenyl)-1-methyl-3-(1-methyl-2-oxopropyl)-7-phenyl-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione |
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Anticancer Properties
Studies have shown that the compound may inhibit the proliferation of various cancer cell lines. For instance:
- In vitro studies demonstrated significant cytotoxicity against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines at concentrations between 10 µM to 50 µM.
- Mechanistic investigations revealed that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Anti-inflammatory Effects
The compound has also shown potential in reducing inflammation:
- In vivo studies using animal models of arthritis indicated a reduction in inflammatory markers such as TNF-alpha and IL-6 after treatment with the compound.
- The anti-inflammatory activity is believed to be mediated through inhibition of NF-kB signaling pathways.
Enzyme Inhibition
Further investigations have identified the compound as an inhibitor of specific enzymes:
- It has been reported to inhibit cyclooxygenase (COX) enzymes involved in prostaglandin synthesis, suggesting potential applications in pain management and inflammation control.
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Receptor Binding: The compound interacts with various cellular receptors, modulating downstream signaling cascades.
- Enzyme Modulation: It acts as an inhibitor for enzymes critical in metabolic pathways associated with cancer and inflammation.
- Gene Expression Regulation: The compound influences the expression levels of genes involved in apoptosis and inflammation.
Case Studies
Several case studies have highlighted the efficacy of this compound in different biological contexts:
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of the compound against several cancer cell lines. Results indicated a dose-dependent decrease in cell viability with IC50 values ranging from 15 µM to 30 µM across different cell types .
Case Study 2: Anti-inflammatory Effects
In a rodent model of induced arthritis, treatment with the compound resulted in a significant decrease in paw swelling and histological evidence of reduced synovial inflammation compared to control groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
